molecular formula C5H2ClN3O4 B11895819 5-Chloro-6-nitropyrazine-2-carboxylic acid

5-Chloro-6-nitropyrazine-2-carboxylic acid

Cat. No.: B11895819
M. Wt: 203.54 g/mol
InChI Key: GSZPMVMRPQCJIL-UHFFFAOYSA-N
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Description

5-Chloro-6-nitropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H2ClN3O4. It is known for its unique structure, which includes a pyrazine ring substituted with chlorine and nitro groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitropyrazine-2-carboxylic acid typically involves the nitration of 5-chloropyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-nitropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-nitropyrazine-2-carboxylic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-6-nitropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrazine-2-carboxylic acid
  • 6-Nitropyrazine-2-carboxylic acid
  • 5-Bromo-6-nitropyrazine-2-carboxylic acid

Uniqueness

5-Chloro-6-nitropyrazine-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrazine ring. This combination of functional groups imparts distinct reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C5H2ClN3O4

Molecular Weight

203.54 g/mol

IUPAC Name

5-chloro-6-nitropyrazine-2-carboxylic acid

InChI

InChI=1S/C5H2ClN3O4/c6-3-4(9(12)13)8-2(1-7-3)5(10)11/h1H,(H,10,11)

InChI Key

GSZPMVMRPQCJIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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